Trinitroethylnitrate

Description

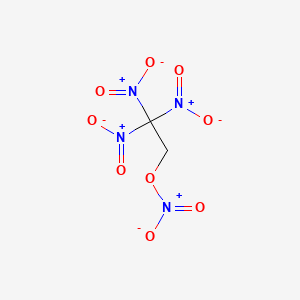

Trinitroethylnitrate (CAS: 85068-73-1), also known as 2-(Ethylnitroamino)ethyl nitrate or N-Ethyl-2-nitratoethylnitramine, is a nitroaliphatic compound with the molecular formula C₄H₉N₃O₅ and a molecular weight of 179.14 g/mol . Structurally, it features a nitrate ester group (-ONO₂) and a nitroamino (-N-NO₂) moiety, contributing to its energetic properties. This compound is part of a broader class of nitrate esters, which are characterized by their use in explosives, propellants, and pyrotechnics due to their high oxygen balance and exothermic decomposition .

Properties

CAS No. |

66849-71-6 |

|---|---|

Molecular Formula |

C2H2N4O9 |

Molecular Weight |

226.06 g/mol |

IUPAC Name |

2,2,2-trinitroethyl nitrate |

InChI |

InChI=1S/C2H2N4O9/c7-3(8)2(4(9)10,5(11)12)1-15-6(13)14/h1H2 |

InChI Key |

SAYOUBWRCZNZGR-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trinitroethylnitrate can be synthesized through the nitration of ethyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

Nitration: Ethyl alcohol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent decomposition.

Separation: The reaction mixture is then separated, and the organic layer containing this compound is washed with water to remove any residual acids.

Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of accidents.

Chemical Reactions Analysis

Types of Reactions: Trinitroethylnitrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various nitrogen oxides.

Reduction: Reduction reactions can convert this compound to less oxidized nitrogen compounds.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products:

Oxidation: Nitrogen oxides such as nitrogen dioxide and nitric oxide.

Reduction: Amines and other nitrogen-containing compounds.

Substitution: Various substituted organic molecules depending on the reagents used.

Scientific Research Applications

Trinitroethylnitrate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration reactions.

Biology: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.

Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release nitric oxide.

Industry: Utilized in the production of explosives, propellants, and other energetic materials.

Mechanism of Action

The mechanism of action of trinitroethylnitrate involves the release of nitric oxide, a potent vasodilator and signaling molecule. Upon decomposition, this compound releases nitric oxide, which activates the enzyme guanylate cyclase. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vas

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trinitroethylnitrate and Related Compounds

Key Observations :

- Structural Class : this compound and Trimethylolethane Trinitrate are both nitroaliphatic compounds, whereas TNT is nitroaromatic. Aliphatic nitrates generally exhibit higher solubility in polar solvents compared to aromatic counterparts like TNT .

- Energetic Performance : TNT’s aromatic structure provides greater thermal stability, but nitroaliphatic compounds like this compound decompose more rapidly, releasing energy useful in propellants .

Environmental and Toxicological Profiles

- Degradation and Persistence: TNT is highly resistant to biodegradation due to its stable aromatic ring and electron-deficient nitro groups, often persisting in soil for decades .

- Toxicity: Nitrate esters, including this compound, may release nitric oxide (NO) or nitrite (NO₂⁻) upon metabolism, which can induce methemoglobinemia or cardiovascular effects . TNT is a potent hepatotoxin and carcinogen, with documented impacts on soil microbiota and aquatic life .

Detection and Analytical Methods

- TNT : Detected via surface-enhanced Raman spectroscopy (SERS) with specificity for nitroaromatic vibrational modes (e.g., ~1,350 cm⁻¹ nitrate stretching) .

- This compound : Likely requires tailored SERS substrates due to distinct aliphatic nitrate signatures. Current detection methods for similar compounds rely on gas chromatography-mass spectrometry (GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.